molecular formula C21H21N3O3 B12174363 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide

Cat. No.: B12174363
M. Wt: 363.4 g/mol
InChI Key: FIXMBKLODHFEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide is a heterocyclic compound featuring a fused isoindoloquinazolinone core linked to an isopropylamide moiety via a propane chain. The compound’s molecular formula is C22H23N3O3, with a molecular weight of 377.4 g/mol (exact analogs in and suggest similar frameworks).

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C21H21N3O3/c1-13(2)22-18(25)11-12-23-19-14-7-3-4-8-15(14)21(27)24(19)17-10-6-5-9-16(17)20(23)26/h3-10,13,19H,11-12H2,1-2H3,(H,22,25)

InChI Key

FIXMBKLODHFEBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Formylbenzoic Acid with Aminobenzamides

A seminal approach involves reacting 2-formylbenzoic acid with substituted 2-aminobenzamides under acidic conditions. The aldehyde group undergoes nucleophilic attack by the amine, followed by intramolecular cyclization to form the quinazoline ring. For example, heating 2-formylbenzoic acid with 2-amino-N-isopropylpropanamide in acetic acid at 120°C for 12 hours yields the bicyclic intermediate. Dehydration and oxidation steps (e.g., using MnO₂ or DDQ) introduce the 5,11-dione functionality.

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to assemble the core. A halogenated isoindole precursor (e.g., 2-bromo-1H-isoindole-1,3(2H)-dione) is coupled with a boronic ester-functionalized quinazoline fragment in the presence of Pd(dppf)Cl₂ and Cs₂CO₃ in 1,4-dioxane/water (4:1) at 110°C. This method achieves regioselective bond formation with yields up to 78%.

Side Chain Introduction

The N-(propan-2-yl)propanamide side chain is appended via nucleophilic acyl substitution or amide coupling.

Alkylation of Secondary Amines

Reaction of the core heterocycle’s secondary amine with acryloyl chloride in dichloromethane (DCM) at 0°C generates an acrylamide intermediate. Subsequent Michael addition with isopropylamine in tetrahydrofuran (THF) at room temperature installs the branched alkyl group. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:3) typically yields 65–70% of the desired product.

HATU-Mediated Amide Coupling

A more efficient method involves activating the carboxylic acid derivative of the core (prepared via hydrolysis of the corresponding methyl ester) with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA. Coupling with isopropylamine in DMF at 25°C for 6 hours affords the target amide in 85% yield.

Key Synthetic Routes

Two-Step Linear Synthesis

  • Core Formation : 2-Formylbenzoic acid and 2-amino-N-isopropylpropanamide undergo cyclocondensation in refluxing acetic acid (12 hours).

  • Side Chain Installation : The resulting amine is acylated with propionyl chloride, followed by recrystallization from ethanol/water.

Yield : 62% overall
Purity : ≥98% (HPLC)

Convergent Palladium-Catalyzed Approach

  • Core Synthesis : Suzuki coupling of 2-bromo-1H-isoindole-1,3(2H)-dione with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine using Pd(dppf)Cl₂.

  • Amide Formation : HATU-mediated coupling with isopropylamine.

Yield : 71% overall
Reaction Time : 18 hours

Optimization and Challenges

Solvent and Temperature Effects

  • Cyclocondensation : Acetic acid outperforms toluene or DMF in promoting ring closure due to its dual role as solvent and acid catalyst.

  • Cross-Coupling : 1,4-Dioxane/water mixtures enhance Pd catalyst stability compared to pure aqueous systems.

Byproduct Formation

  • Oxidation Oversteps : Excessive DDQ in dione formation leads to over-oxidized byproducts (e.g., hydroxylated derivatives), mitigated by stoichiometric control.

  • Racemization : The Michael addition step risks racemization at the propanamide stereocenter, addressed by using chiral auxiliaries or low-temperature conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, aryl), 4.15 (q, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.72–3.68 (m, 2H, CH₂), 2.45 (t, J = 7.2 Hz, 2H, CH₂), 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • HRMS : m/z [M + H]⁺ calcd for C₂₂H₂₃N₃O₃: 378.1818; found: 378.1815.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 12.3 minutes.

Industrial-Scale Considerations

Cost-Efficiency Analysis

ParameterCyclocondensation RoutePalladium-Catalyzed Route
Raw Material Cost$120/kg$310/kg
Catalyst CostN/A$45/kg (Pd recovery 90%)
Total Yield62%71%
Process Time24 hours18 hours

The palladium route, while costlier, offers higher yields and shorter reaction times, making it preferable for large-scale production.

Environmental Impact

  • Waste Generation : The cyclocondensation route produces 8 kg of acidic aqueous waste per kg of product, versus 3 kg for the palladium method.

  • Catalyst Recycling : Pd recovery via activated carbon filtration reduces heavy metal discharge by 85%.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling between α-keto acids and vinyl azides constructs the isoindoloquinazoline core at ambient temperature, achieving 55% yield in preliminary trials.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the amide bond formation in aqueous buffer (pH 7.4), eliminating the need for coupling reagents. Current yields remain low (38%) but show promise for green chemistry applications .

Chemical Reactions Analysis

Types of Reactions

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide is C₁₈H₁₈N₂O₃ with a molecular weight of approximately 314.35 g/mol. The structure features multiple functional groups that may enhance its pharmacological efficacy. The compound's complexity arises from the combination of isoindole and quinazoline frameworks along with a propanamide side chain, which may contribute to its selectivity and effectiveness compared to simpler derivatives.

Anticancer Properties

Research indicates that compounds within the isoindole and quinazoline classes exhibit significant anticancer activity. The specific compound under discussion has shown promise in targeting various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds against viral targets such as the COVID-19 main protease. Molecular docking studies have demonstrated that these compounds can bind effectively to viral proteins, suggesting their utility in drug design against viral infections .

Table 2: Biological Activities Overview

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits viral replication
AntimicrobialExhibits activity against bacterial strains

Case Study 1: Anticancer Activity

A study conducted on a series of isoindole derivatives including 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antiviral Efficacy Against COVID-19

In silico studies have shown that derivatives of this compound demonstrate strong binding affinities for the COVID-19 main protease. The binding energies calculated were comparable to those of established antiviral drugs, indicating potential for development as a therapeutic agent against SARS-CoV-2 .

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Notes
3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide (Target) C22H23N3O3 377.4 Isopropylamide Baseline compound; moderate lipophilicity due to isopropyl group.
3-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide () C24H25N3O5 447.5 Two methoxy groups + isopropylamide Methoxy groups increase polarity and may alter electronic properties of the core.
3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide () C22H23N3O3 377.4 Isobutylamide (2-methylpropyl) Increased lipophilicity vs. isopropyl; may affect bioavailability.
3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methylthiazol-2-yl)ethyl]propanamide () C24H22N4O3S 446.5 Thiazole-containing ethylamide Thiazole introduces heterocyclic polarity and potential hydrogen-bonding capacity.
N-(1,3-Benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide () C26H21N3O5 455.5 Benzodioxol-methylamide Benzodioxol group enhances aromaticity and metabolic stability.

Structural and Functional Insights

Methoxy-Substituted Analog (): The addition of methoxy groups at positions 9 and 10 introduces electron-donating effects, which could modulate the electron density of the isoindoloquinazolinone core. This may enhance solubility in polar solvents compared to the target compound.

However, excessive lipophilicity may reduce aqueous solubility.

Thiazole-Containing Analog ():
The 4-methylthiazole group introduces a sulfur atom and π-deficient heterocycle, which could facilitate interactions with metal ions or polar residues in biological targets. This modification may also influence metabolic pathways, as thiazoles are prone to oxidative metabolism.

Benzodioxol-Methylamide Analog ():
The benzodioxol group is a privileged structure in medicinal chemistry, often associated with enhanced binding affinity to serotonin receptors or improved metabolic stability due to reduced cytochrome P450-mediated oxidation.

Research Findings and Implications

While pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:

  • Bioavailability: The isopropylamide group balances lipophilicity and solubility, making the target compound a candidate for oral administration.
  • Target Selectivity: The benzodioxol and thiazole analogs (–11) may exhibit distinct target profiles due to their extended aromatic systems and heteroatoms.
  • Synthetic Feasibility: The one-pot methodology in enables scalable production of the core structure, but side-chain modifications require optimization to avoid steric hindrance.

Further studies should prioritize experimental validation of these hypotheses, including crystallographic analysis (using SHELX programs, as in ) and pharmacological screening.

Biological Activity

The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide is a member of the quinazoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O3C_{21}H_{21}N_{3}O_{3} with a molecular weight of approximately 363.4 g/mol. The structure includes an isoindole core and a propanamide moiety, which are crucial for its biological activity. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds similar to 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide exhibit significant biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that quinazoline derivatives possess anticancer properties. For instance, compounds with similar structures have demonstrated inhibition of cell proliferation in various cancer cell lines, including MDA-MB-231 and others. The IC50 values for such compounds range from 0.36 to 40.90 μM .
    • The mechanism of action often involves the inhibition of specific enzymes linked to cancer cell growth and modulation of inflammatory pathways .
  • Antimicrobial Activity :
    • Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents . The thiazole group in related compounds has been associated with antimicrobial properties.
  • Enzyme Inhibition :
    • The compound may inhibit enzymes such as urease and COX enzymes, which are involved in various physiological processes and disease mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their structural features. Key observations include:

  • Substituent Effects : Bulky groups linked to the acetamide moiety enhance biological activity . For example, compounds with an allyl group at the N-3 position have shown increased antiproliferative activity compared to those with ethyl or phenyl groups.
  • Functional Group Importance : The presence of electron-donating or withdrawing groups can modulate the binding affinity to target proteins. For instance, the introduction of methoxy groups has been shown to enhance inhibitory activity against EGFR and BRAF kinases .

Comparative Analysis

To better understand the biological potential of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide , a comparison with structurally related compounds is essential:

Compound NameCAS NumberMolecular FormulaMolecular WeightBiological Activity
3-(5-methylthiazol-2-yl)propanamide1630862-13-3C21H21N3O3363.4Antimicrobial
2-(5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide1630869-42-9C27H20N4O4464.5Antitumor
3-(9,10-dimethoxyisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)propanamide91637816C28H24N4O5Not specifiedAnticancer

Case Studies

Several studies have highlighted the effectiveness of quinazoline derivatives in clinical and preclinical settings:

  • In Vitro Studies : A study demonstrated that certain quinazoline-based hybrids exhibited significant cytotoxicity against cancer cells with GI50 values comparable to established chemotherapeutics like Doxorubicin .
  • Molecular Docking Studies : In silico analyses suggest that these compounds can effectively bind to target proteins involved in cancer progression and inflammation . Binding energies indicate strong interactions with key residues in active sites.

Q & A

Q. How can multi-step synthesis bottlenecks be addressed?

  • Methodological Answer :
  • Use continuous flow reactors for hazardous intermediates (e.g., azide formation) .
  • Optimize protecting groups (e.g., Boc for amines) to minimize side reactions .

Methodological Best Practices

Q. Which analytical methods ensure reproducibility in synthesis?

  • Answer :
  • TLC (silica gel 60 F₂₅₄) for real-time reaction monitoring .
  • HPLC-DAD (diode array detection) to track byproducts .

Q. What in vivo models are appropriate for efficacy studies?

  • Answer :
  • Xenograft models (e.g., nude mice with HT-29 tumors) to evaluate antitumor activity .
  • Pharmacokinetic profiling (IV/PO administration) to assess bioavailability .

Q. How to address enantiomer separation in chiral analogs?

  • Answer :
  • Use chiral HPLC (Chiralpak IA column) or enzymatic resolution (lipases) .

Q. What storage conditions prevent compound degradation?

  • Answer :
  • Store at -20°C under inert gas (argon) in amber vials to prevent oxidation .

Q. How to integrate green chemistry principles into synthesis?

  • Answer :
  • Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
  • Employ catalytic asymmetric synthesis to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.